molecular formula C41H33N2Cl B601246 Bifonazole Impurity D CAS No. 66600-13-3

Bifonazole Impurity D

Cat. No. B601246
CAS RN: 66600-13-3
M. Wt: 589.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bifonazole Impurity D is an impurity prominently present within Bifonazole . Bifonazole is known for its remarkable antifungal properties and is effective against a diverse range of fungal infections, including dermatomycoses and vulvovaginal candidiasis .

Scientific Research Applications

Antifungal Properties

Bifonazole is an imidazole antifungal drug . It has a broad spectrum of activity against dermatophytes, moulds, yeasts, fungi, and some gram-positive bacteria . This makes it a valuable compound in the treatment of various fungal infections.

Topical Delivery

Bifonazole is commonly used in the form of ointments for topical delivery . The objective of one study was to develop suitable solid lipid nanoparticles for topical delivery of Bifonazole . The study concluded that solid lipid nanoparticle-based gel of Bifonazole gives a sustained release profile and has the potential for treatment of topical fungal infections .

Solid Lipid Nanoparticles

Solid lipid nanoparticles (SLNs) are colloidal carrier systems developed as an alternative to existing carrier systems such as particles, liposomes, and polymeric nanoparticles for the delivery of poorly water-soluble drugs . Bifonazole has been incorporated into SLNs for improved delivery and efficacy .

Antimicrobial Spectrum

Bifonazole exhibits a broad antimicrobial spectrum comprising dermatophytes, yeasts, molds, and biphasic fungi . This wide range of activity makes it a versatile compound in the field of antimicrobial research.

Polymorphism Studies

Bifonazole has been studied for its polymorphic properties . Understanding the polymorphic forms of a compound is important for parameters like bioavailability and dissolution rate .

Thermal Analysis

The thermal and structural properties of bifonazole have been systematically investigated with Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) . These studies provide valuable insights into the behavior of the compound under different thermal conditions .

Mechanism of Action

Target of Action

Bifonazole Impurity D primarily targets the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase . This enzyme plays a crucial role in the structure of the fungal cell membrane .

Mode of Action

Bifonazole Impurity D works by inhibiting the production of a substance called ergosterol, an essential component of fungal cell membranes . It acts to destabilize the fungal cytochrome P450 51 enzyme . This destabilization is vital in the cell membrane structure of the fungus, and its inhibition leads to cell lysis .

Biochemical Pathways

Bifonazole Impurity D affects the ergosterol biosynthesis pathway in fungal cells . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the formation of holes in the cell membrane . This disruption prevents unwanted substances from entering the cells and stops the contents of the cells from leaking out .

Pharmacokinetics

The pharmacokinetic properties of Bifonazole Impurity D are characterized by its long retention time on the skin . The uptake of Bifonazole Impurity D into the fungal cells reaches a maximum after only 20-30 minutes, and the drug remains there for about 120 hours, continuously inhibiting the ergosterol biosynthesis .

Result of Action

The result of Bifonazole Impurity D’s action is the lysis of the fungal cell due to the disruption of the cell membrane . This leads to a pronounced loss of virulence in Bifonazole-contaminated fungal cells, which influences the various steps from contamination to infection in macroorganisms and the conversion from the saprophytic to the parasitic stage in fungi .

Action Environment

The antimicrobial effect of Bifonazole Impurity D reaches its optimal level at a pH between 6.7 and 7.3 .

properties

IUPAC Name

1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMONFRGCFWNVQZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H33ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.